molecular formula C22H21FN2O2 B12257215 N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B12257215
M. Wt: 364.4 g/mol
InChI Key: JEKWESBODDQTLA-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamide

InChI

InChI=1S/C22H21FN2O2/c1-15-3-7-17(8-4-15)22(27)20-12-11-19(25(20)2)13-21(26)24-14-16-5-9-18(23)10-6-16/h3-12H,13-14H2,1-2H3,(H,24,26)

InChI Key

JEKWESBODDQTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide typically involves the reaction of 4-fluorobenzylamine with 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-[(4-fluorophenyl)methyl]-2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methylbenzoyl groups contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

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